molecular formula C10H8ClIN2O2 B1328052 Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1033463-34-1

Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1328052
CAS RN: 1033463-34-1
M. Wt: 350.54 g/mol
InChI Key: VMOLSCRXCGGQIQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step reactions starting from various substrates. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a related compound, is synthesized through a three-step reaction process, which includes the formation of the imidazo ring . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as halogenation to introduce chlorine and iodine substituents.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques like density functional theory (DFT) and x-ray diffraction. For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was calculated using DFT and confirmed by single crystal x-ray diffraction, showing consistency between the theoretical and experimental structures . This suggests that a similar approach could be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions to form different products. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into several derivatives, including pyrano[2,3-b]pyridine and pyrano[2,3-d]pyridine derivatives, by reacting with different nucleophilic reagents . This demonstrates the reactivity of the imidazo[1,2-a]pyridine core and its potential to be transformed into a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be investigated using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals. Such studies reveal important physicochemical characteristics of the compounds, such as their electronic distribution and reactivity . Additionally, the anti-hepatitis B virus activity of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates suggests that halogenated imidazo[1,2-a]pyridine derivatives could possess significant biological properties .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is used in synthesizing various heterocyclic compounds. For instance, it is involved in the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which exhibit anti-inflammatory properties (Abignente et al., 1982). Similarly, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates have been synthesized using this compound (Abignente et al., 1984).

Biochemical Research

  • In biochemical studies, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, closely related to ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate, have been synthesized and evaluated for their anti-hepatitis B virus activity (Chen et al., 2011).

Pharmaceutical Synthesis

  • This compound serves as a building block for pharmaceutical synthesis. For instance, it's used in the synthesis of new 8-Aryl tricyclic pyridinones, which have potential pharmaceutical applications (Castera-Ducros et al., 2006).

Medicinal Chemistry

  • In medicinal chemistry, the compound is utilized for creating various derivatives with potential biological activities. For example, it has been used in synthesizing compounds that show affinity for central and mitochondrial benzodiazepine receptors (Schmitt et al., 1997).

Chemical Synthesis

  • This compound is a key reagent in various chemical syntheses. For instance, it's used in the synthesis of novel pyrazolo[3,4-b]pyridine products from condensation reactions (Ghaedi et al., 2015).

Safety and Hazards

The compound has been assigned the hazard codes H302, H312, and H332 . The precautionary statements associated with it are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOLSCRXCGGQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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